molecular formula C19H13N3S B14591453 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione CAS No. 61351-67-5

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione

Cat. No.: B14591453
CAS No.: 61351-67-5
M. Wt: 315.4 g/mol
InChI Key: PEKOSZIMCMZZQJ-UHFFFAOYSA-N
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Description

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione is a synthetic quinazoline derivative with the molecular formula C19H13N3S and is provided for research purposes . This compound belongs to a class of heterocyclic molecules that are subjects of ongoing investigation in medicinal and synthetic chemistry. Quinazoline-4-thione scaffolds are of significant research interest due to their potential as modulators of biological targets. Specifically, related 2-substituted quinazoline derivatives have been explored as ligands for nuclear receptors, such as the Constitutive Androstane Receptor (CAR), a key xenosensor involved in the regulation of xenobiotic metabolism and drug clearance . The 4-thione moiety is a key functional group, often introduced from the corresponding 4-oxo precursor using reagents like phosphorus pentasulfide (P2S5) . The structural and synthetic versatility of the quinazoline core makes this compound a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61351-67-5

Molecular Formula

C19H13N3S

Molecular Weight

315.4 g/mol

IUPAC Name

3-phenyl-2-pyridin-4-ylquinazoline-4-thione

InChI

InChI=1S/C19H13N3S/c23-19-16-8-4-5-9-17(16)21-18(14-10-12-20-13-11-14)22(19)15-6-2-1-3-7-15/h1-13H

InChI Key

PEKOSZIMCMZZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Thiobenzamide Precursors

Two-Step Synthesis via 2-Amino-N-Phenylthiobenzamides

A widely reported strategy involves the condensation of 2-amino-N-phenylthiobenzamides with ketones or aldehydes. For 3-phenyl derivatives, acetone is typically employed as the cyclizing agent. Adapting this method for 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione would require:

  • Synthesis of 2-amino-N-(pyridin-4-yl)thiobenzamide :
    • Starting from 2-amino-N-(pyridin-4-yl)benzamide, thionation is achieved using phosphorus decasulfide (P₄S₁₀) in pyridine.
    • Hydrolysis of the intermediate pyridinium salt in a toluene-water system yields the thiobenzamide precursor.
  • Cyclization with Acetone :
    • The thiobenzamide reacts with acetone under silica gel catalysis at room temperature for 24 hours.
    • Purification via column chromatography (petroleum ether/acetone) affords the target compound.
Table 1: Representative Yields for Analogous Cyclization Reactions
Substituent at Position 2 Yield (%) Conditions Source
Phenyl 65 Silica gel, RT, 24 h
4-Fluorophenyl 54 Silica gel, RT, 24 h
4-Trifluoromethylphenyl 55 Silica gel, RT, 24 h

This method’s limitation lies in the accessibility of pyridin-4-yl-substituted thiobenzamides, which require precise control over thionation conditions to avoid over-sulfurization.

Thionation of Quinazolin-4-One Precursors

Phosphorus Decasulfide-Mediated Thionation

Quinazolin-4-ones can be converted to their thione analogs using P₄S₁₀ in pyridine. For 3-phenyl-2-(pyridin-4-yl)quinazolin-4(3H)-one:

  • Synthesis of the Oxo Precursor :
    • Niementowski’s synthesis: Anthranilic acid derivatives react with formamide at 125–130°C.
    • Grimmel’s method: o-Aminobenzoic acid and amines react with phosphorus trichloride in toluene.
  • Thionation Reaction :
    • The oxo compound is treated with P₄S₁₀ in anhydrous pyridine under reflux for 4–6 hours.
    • The reaction proceeds via nucleophilic substitution, replacing the carbonyl oxygen with sulfur.
Table 2: Thionation Efficiency for Selected Quinazolin-4-Ones
Starting Material Reaction Time (h) Yield (%) Source
2-Methyl-3-phenylquinazolin-4-one 6 78
6-Chloro-3-phenylquinazolin-4-one 5 82
7-Nitro-3-phenylquinazolin-4-one 4 68

Thionation offers high yields but requires harsh reagents, posing safety and environmental concerns.

Condensation Reactions with Heterocyclic Aldehydes

Oxidative Olefin Cleavage Strategy

A metal-free approach developed by MDPI uses tert-butyl hydroperoxide (TBHP) to cleave styrenes, forming quinazolinones. Adapting this for thiones:

  • Reaction Setup :
    • o-Aminobenzamide reacts with 4-vinylpyridine in the presence of TBHP (5.8 equiv) at 80°C for 12 hours.
  • In Situ Thionation :
    • Introducing sulfur sources (e.g., thiourea) during oxidation could yield the thione directly.

This method’s advantage is its avoidance of metal catalysts, but thionation efficiency remains untested for pyridinyl derivatives.

Functional Group Compatibility and Challenges

Pyridin-4-yl Reactivity

The electron-deficient pyridin-4-yl group may hinder nucleophilic attacks at position 2. Strategies to mitigate this include:

  • Directed Ortho-Metalation : Using lithium bases to activate the pyridine ring for substitution.
  • Protection/Deprotection : Temporarily protecting the pyridine nitrogen with Boc groups during synthesis.

Competing Side Reactions

  • Over-Sulfurization : Excess P₄S₁₀ can lead to dithione byproducts.
  • Ring Oxidation : TBHP may oxidize the quinazoline core unless carefully controlled.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications of the compound 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione. However, the search results do provide information on the properties, synthesis, and potential applications of related quinazoline derivatives, which can be used to infer potential applications of the target compound.

Chemical Information
this compound is a chemical compound with the molecular formula C19H13N3SC_{19}H_{13}N_3S and a molecular weight of 315.39 . It is also known as 3-Phenyl-2-pyridin-4-ylquinazoline-4-thione .

Related Research and Potential Applications
Though no direct applications for this compound were found, research on related quinazoline derivatives suggests potential applications in medicinal chemistry:

  • Analgesic and Anti-inflammatory Agents: Quinazoline derivatives have been investigated for analgesic and anti-inflammatory activities . For instance, some 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones have shown significant activity, with some compounds showing moderate analgesic or realistic anti-inflammatory activity compared to standard drugs .
  • Tyrosine Kinase Inhibitors: Quinazolin-4(3H)-one derivatives have been studied for their potential as inhibitors of tyrosine protein kinases, such as CDK2, HER2, EGFR, and VEGFR2 . Some derivatives have demonstrated potent inhibitory activity against these kinases and could be further explored as potential anticancer agents .
  • Antimicrobial Activity: Quinazoline and quinazolinone derivatives have demonstrated antimicrobial activity . The presence of the quinazoline core structure allows for modification and the creation of new compounds with tailored antimicrobial properties .
  • Antibacterial Agents: Certain 4(3H)-quinazolinone derivatives have shown antibacterial activity against Staphylococcus aureus . These compounds were discovered through in silico screening and subsequent evaluation of their antibacterial properties .

Synthesis of Quinazoline Derivatives
The search results refer to various methods for synthesizing quinazoline derivatives:

  • Niementowski's Synthesis: Reaction of 3 or 4-substituted anthranilic acid with formamide at 125–130°C yields 3,4-dihydro-4-oxoquinazoline .
  • Grimmel, Guinther, and Morgan's Synthesis: Heating o-amino benzoic acids with an amine and phosphorous trichloride in toluene produces 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines .
  • From Isatoic Anhydride: Isatoic anhydride reacts with amines to form dihydro-4-oxoquinazolines by refluxing in ethyl orthoformate .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity/IC50 Reference
3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione 3-Ph, 2-Pyridin-4-yl, 4-thione Antimicrobial (inferred)
KR-39038 2-Aryl, 7-spermine substituent on quinazoline-4(3H)-one GRK5 inhibition (IC50: 0.02 µM)
2-(Pyridin-4-yl)quinazolin-4(3H)-one 2-Pyridin-4-yl, 4-ketone N/A (structural analog)
3-[5-Phenyl-1,3,4-oxadiazole-2-yl] derivatives 3-Oxadiazole, 2-styryl substituents Antibacterial (MIC: 12.5–50 µg/mL)

Key Observations

Thione vs.

Substituent Positioning :

  • Pyridinyl Groups : The 2-pyridin-4-yl substituent is shared with 2-(pyridin-4-yl)quinazolin-4(3H)-one , suggesting pyridine’s role in modulating solubility and π-π stacking interactions.
  • Spermine in KR-39038 : The 7-spermine group in KR-39038 contributes to potent GRK5 inhibition (IC50: 0.02 µM), highlighting the importance of bulky, basic substituents in enzyme targeting .

Antimicrobial Activity : Quinazoline-4(3H)-thione derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against gram-positive and gram-negative bacteria . This contrasts with oxygenated analogs (e.g., quinazolin-4(3H)-ones), where sulfur substitution often correlates with improved efficacy due to enhanced membrane permeability .

Pharmacological and Chemical Implications

  • Enzyme Inhibition : The thione group’s ability to coordinate metal ions or form hydrogen bonds may explain its superiority in enzyme inhibition over ketone-containing analogs .
  • Synthetic Flexibility : Functionalization at the 3-position (e.g., alkylation, cycloaddition) allows for diversification, as demonstrated in the synthesis of triazoloquinazoline-thiones .
  • Stability Considerations : Thione derivatives may exhibit reduced oxidative stability compared to ketones, necessitating protective strategies during synthesis .

Biological Activity

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and presenting data in tabular form.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate promising results against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating effective inhibition of cell growth:

CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

These findings suggest that this compound may possess similar anticancer properties due to its structural characteristics .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antibacterial and antifungal properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated superior activity compared to standard antibiotics.

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaLow

In vitro studies indicate that quinazoline derivatives can disrupt bacterial cell walls and inhibit growth effectively .

Antioxidant Activity

The antioxidant potential of quinazoline derivatives is another area of interest. Research has shown that compounds with hydroxyl substitutions exhibit enhanced antioxidant activity through various mechanisms, including metal chelation and radical scavenging. The antioxidant activities are often measured using assays such as DPPH and ABTS.

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
2-(4-hydroxyphenyl)quinazolinone2530
2-(2,3-dihydroxyphenyl)quinazolinone1520

These results underscore the potential of quinazoline derivatives as effective antioxidants .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of quinazoline compounds. In animal models, certain derivatives have been found to outperform standard non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, in reducing inflammation and pain.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines using the MTT assay. The results indicated that modifications at specific positions on the quinazoline ring significantly influenced cytotoxicity.
  • Antibacterial Screening : In a comparative study of quinazoline derivatives against common bacterial pathogens, it was found that certain substitutions led to enhanced antibacterial activity, particularly against resistant strains.

Q & A

Q. What are the established synthetic routes for 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclization or substitution reactions. For example, reacting 2-chloromethylquinazolin-4(3H)-one with pyridine-thione derivatives in the presence of catalysts like iron chloride or manganese can yield the target compound . Optimization involves adjusting solvents (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalysts to improve yield. Kinetic studies and thin-layer chromatography (TLC) monitoring are critical for identifying optimal conditions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :
  • Spectral Analysis : Use IR to confirm thione (C=S) stretches (~1200–1050 cm⁻¹) and pyridyl/phenyl C-H vibrations. ¹H/¹³C NMR identifies proton environments (e.g., pyridin-4-yl protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 368 for a related quinazolin-thione derivative) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. SHELX software is commonly used for structure refinement .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

  • Methodology :
  • Antimicrobial Assays : Use broth microdilution (for MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Fungal activity is tested via agar streak dilution against Aspergillus species .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) based on binding affinities and pose validation .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :
  • Standardized Protocols : Align assay conditions (e.g., inoculum size, incubation time) with CLSI guidelines to ensure reproducibility .
  • Meta-Analysis : Compare MIC values across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What challenges arise in crystallographic analysis of quinazoline-thione derivatives, and how are they addressed?

  • Methodology :
  • Crystal Growth : Slow evaporation from DMSO/water mixtures improves crystal quality.
  • Twinned Data : Use SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution datasets .

Q. What mechanistic insights exist for the formation of quinazoline-thione derivatives?

  • Methodology :
  • Intermediate Trapping : Isolate tetrahedral intermediates (e.g., via low-temperature NMR) during cyclization reactions .
  • Kinetic Profiling : Monitor reaction progress using HPLC to identify rate-determining steps .

Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?

  • Methodology :
  • Ventilation : Use fume hoods when working with volatile reagents (e.g., carbon disulfide) .
  • PPE : Wear nitrile gloves and goggles to avoid exposure to chlorinated intermediates .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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